molecular formula C9H9BrO2 B14200012 (1S)-1-(4-Bromophenyl)-1-hydroxypropan-2-one CAS No. 869854-83-1

(1S)-1-(4-Bromophenyl)-1-hydroxypropan-2-one

Cat. No.: B14200012
CAS No.: 869854-83-1
M. Wt: 229.07 g/mol
InChI Key: CPKAAKNUOYCKDF-SECBINFHSA-N
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Description

(1S)-1-(4-Bromophenyl)-1-hydroxypropan-2-one: is an organic compound with a molecular formula of C9H9BrO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from 4-Bromobenzaldehyde:

    Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Major Products:

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can yield alcohols.

Scientific Research Applications

Chemistry:

  • (1S)-1-(4-Bromophenyl)-1-hydroxypropan-2-one is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

  • The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Research is ongoing to explore the potential therapeutic applications of this compound in treating various diseases.

Industry:

  • The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (1S)-1-(4-Bromophenyl)-1-hydroxypropan-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets, contributing to its diverse range of activities.

Comparison with Similar Compounds

  • (S)-(-)-1-(4-Bromophenyl)ethanamine
  • 1-(4-Bromophenyl)-2-phenylethan-1-one
  • (1S)-1-(4-Bromophenyl)ethan-1-ol

Comparison:

  • (1S)-1-(4-Bromophenyl)-1-hydroxypropan-2-one is unique due to its specific chiral center and hydroxyl group, which confer distinct chemical and biological properties compared to its analogs. For example, (S)-(-)-1-(4-Bromophenyl)ethanamine lacks the hydroxyl group, affecting its reactivity and potential applications. Similarly, 1-(4-Bromophenyl)-2-phenylethan-1-one has a different structural arrangement, leading to different chemical behavior and uses.

This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

869854-83-1

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

(1S)-1-(4-bromophenyl)-1-hydroxypropan-2-one

InChI

InChI=1S/C9H9BrO2/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-5,9,12H,1H3/t9-/m1/s1

InChI Key

CPKAAKNUOYCKDF-SECBINFHSA-N

Isomeric SMILES

CC(=O)[C@H](C1=CC=C(C=C1)Br)O

Canonical SMILES

CC(=O)C(C1=CC=C(C=C1)Br)O

Origin of Product

United States

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